ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE
Overview
Description
ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE is a synthetic organic compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE typically involves the following steps:
Formation of the Trimethoxyphenyl Group: The trimethoxyphenyl group is synthesized through the methylation of phenol derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its anti-inflammatory and anti-microbial activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE involves its interaction with various molecular targets:
Tubulin Polymerization: Inhibits the polymerization of tubulin, which is crucial for cell division, thereby exhibiting anti-cancer properties.
Enzyme Inhibition: Inhibits enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anti-cancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with similar structural features.
Uniqueness
ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE is unique due to its specific trimethoxyphenyl group, which enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for further drug development .
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-5-28-21(24)15-8-6-7-9-16(15)22-19(23)11-10-14-12-17(25-2)20(27-4)18(13-14)26-3/h6-13H,5H2,1-4H3,(H,22,23)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAPIRCUZQCLRS-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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